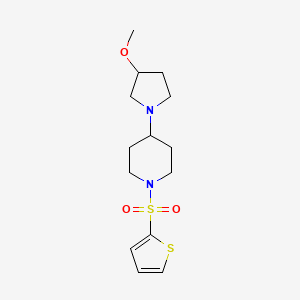

(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

Molecular Structure Analysis

The molecular formula of “(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” is C8H13BN2O4 . It has a molecular weight of 212.01 g/mol . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, but such data is not available in the retrieved information.

Physical And Chemical Properties Analysis

“(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” has a density of 1.2±0.1 g/cm3 . Its boiling point is 374.1±52.0 °C at 760 mmHg . The melting point is reported to be 157-161°C .

Aplicaciones Científicas De Investigación

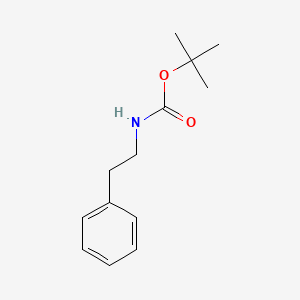

(1) N-tert-Butoxycarbonylation as a Protective Group for Amines

- The N-tert-butoxycarbonyl group is a pivotal amine protecting group in peptide synthesis. It offers significant resistance to racemization and is easily cleaved under mild conditions. Its stability against catalytic hydrogenation and resistance to basic and nucleophilic attacks make it an ideal protective group for multifunctional targets during synthesis (Heydari et al., 2007).

(2) Electrophilic Reagent for Amine Transformation

- The compound serves as an electrophilic reagent, particularly useful in transforming both solution phase and solid phase amines to protected guanidines. Its physical properties, storage instructions, and precautions highlight its stability and handling ease (Robinson, 2003).

(3) Synthesis of tert-Butyl Esters from Boronic Acids

- A novel protocol outlines the synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters using di-t-butyl dicarbonate. This process yields high success rates and accommodates a wide range of substrates, making it a versatile method in chemical synthesis (Li et al., 2014).

(4) Synthesis of Bifunctional Frustrated Pyrazolylborane Lewis Pairs

- The compound plays a significant role in small molecule fixation by interacting with carbon dioxide, paraformaldehyde, and other small molecules, forming zwitterionic, bicyclic boraheterocycles. This interaction signifies its potential in capturing and stabilizing small molecules (Theuergarten et al., 2012).

(5) Use in Green Chemistry

- The compound has been used in a green approach to protect secondary amine in the substituted pyrazole derivative, facilitating the synthesis of anticancer compounds. This denotes its application in pharmaceutical synthesis while adhering to green chemistry principles (2020).

Safety and Hazards

“(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” is considered harmful if inhaled, in contact with skin, or if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

[3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8(12(16)17)9(13-14)7-4-5-7/h6-7,16-17H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHAFKZWQHMFLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C2CC2)C(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2381064.png)

![N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2381068.png)

![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)

![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)

![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)